PF-670462

描述

PF 670462 是一种有效的酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 的选择性抑制剂。这些激酶参与各种细胞过程,包括昼夜节律的调节。 PF 670462 由于其潜在的治疗应用,特别是慢性淋巴细胞白血病和昼夜节律调节方面,而受到研究 .

准备方法

PF 670462 可以通过一系列涉及咪唑环形成和后续功能化的化学反应合成。合成路线通常包括以下步骤:

- 通过使合适的先驱体与醛和胺反应形成咪唑环。

- 用氟苯基和环己基对咪唑环进行官能化。

- 最终纯化并分离出二盐酸盐形式的化合物 .

化学反应分析

Structural and Functional Characteristics

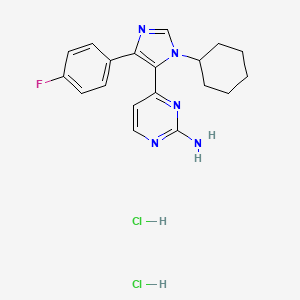

PF-670462 features a heterocyclic core with an imidazole-pyrimidine scaffold substituted with cyclohexyl, fluorophenyl, and amine groups. Key structural attributes include:

-

Imidazole ring : Contributes to hydrogen bonding and π-π stacking interactions with kinase targets.

-

4-Fluorophenyl group : Enhances lipophilicity and stability against metabolic degradation.

-

Pyrimidinamine moiety : Facilitates binding to the ATP pocket of casein kinase 1 (CK1) isoforms .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₂₀H₂₃FN₆·2HCl |

| Molecular weight | 437.36 g/mol (free base) |

| Purity | ≥99% (HPLC) |

| Solubility | Soluble in DMSO, water (as salt) |

Kinase Inhibition Reactivity

This compound selectively inhibits CK1ε and CK1δ via competitive binding to their ATP-binding sites. Its reactivity is characterized by:

-

IC₅₀ values : 7.7 nM (CK1ε) and 14 nM (CK1δ), with >30-fold selectivity over 42 other kinases .

-

Mechanism : The dihydrochloride salt form enhances solubility and bioavailability, while the fluorophenyl group stabilizes hydrophobic interactions within the kinase active site .

Table 2: Selectivity Profile

| Kinase | IC₅₀ (nM) | Selectivity vs. CK1ε/δ |

|---|---|---|

| CK1ε | 7.7 | — |

| CK1δ | 14 | — |

| CDK2 | >1,000 | >130-fold |

| GSK3β | >1,000 | >70-fold |

Biological Interactions and Metabolic Pathways

While specific metabolic reactions (e.g., cytochrome P450 interactions) are undocumented, this compound’s effects on protein networks suggest indirect biochemical reactivity:

-

Synaptic proteins : Upregulates prohibitin-2 (mitochondrial structure) and cortactin-binding protein 2 (actin dynamics), indicating interactions with mitochondrial and cytoskeletal pathways .

-

Oxidative stress modulation : Increases MGST3 and aldehyde dehydrogenase 1B1, enzymes involved in glutathione metabolism and neuroprotection .

Limitations in Available Data

No peer-reviewed studies explicitly address this compound’s synthetic routes, degradation pathways, or covalent modification mechanisms. Research gaps include:

-

Stability under physiological conditions (pH, temperature).

-

Metabolic fate (phase I/II reactions, excretion).

Inference from Structural Analogs

Comparisons to related CK1 inhibitors (e.g., PF-5006739) suggest potential reactivity patterns:

科学研究应用

Neurobiology and Alzheimer's Disease Research

PF-670462 has been extensively studied for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that this compound treatment can reverse protein expression changes associated with Alzheimer’s pathology.

Key Findings:

- Hippocampal Proteomic Alterations: In a study involving transgenic mice models of Alzheimer’s, this compound administration normalized hippocampal proteomic profiles. This included upregulation of proteins involved in synaptic plasticity and mitochondrial function, which are critical for cognitive health .

- Mechanisms of Action: The compound was shown to increase the levels of calmodulin and AMPA receptors, both essential for calcium homeostasis and synaptic transmission. Additionally, it reduced amyloid precursor protein levels, implicated in Alzheimer's progression .

Data Table: Effects of this compound on Protein Expression in Alzheimer’s Models

| Protein | Change in Expression | Functionality |

|---|---|---|

| Calmodulin | Upregulated | Calcium buffering and neuroprotection |

| AMPA Receptor | Upregulated | Synaptic plasticity and long-term potentiation |

| Amyloid Precursor Protein | Downregulated | Central to amyloid plaque formation |

Circadian Rhythm Modulation

This compound is recognized for its role in modulating circadian rhythms. It has been shown to lengthen the circadian period in various models, suggesting potential applications in treating circadian rhythm disorders.

Case Studies:

- Mouse Models: In experiments with wild-type mice, high doses of this compound extended the circadian period significantly. This effect was reversible upon cessation of treatment .

- Behavioral Impact: The compound also demonstrated the ability to entrain disrupted circadian behaviors in mutant mice, indicating its potential utility in managing sleep disorders .

Data Table: Circadian Period Changes Induced by this compound

| Treatment Condition | Circadian Period (hours) | Observed Effects |

|---|---|---|

| Control (Vehicle) | 24 | Normal rhythmic activity |

| This compound (1 μM) | 33 | Significant period extension |

Cancer Research

In cancer biology, this compound has been explored as a therapeutic target due to its effects on cellular signaling pathways involved in tumor progression.

Research Insights:

- Chronic Lymphocytic Leukemia: Studies have shown that this compound can delay leukemic onset in murine models and inhibit interactions between cancer cells and their microenvironment, which is crucial for tumor growth and metastasis .

- Fibrosis in Cancer Models: The compound has also been tested for its fibrogenic effects related to transforming growth factor-beta signaling pathways, showing promise in mitigating fibrosis associated with cancer progression .

Data Table: Effects of this compound on Cancer Cell Behavior

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Chronic Lymphocytic Leukemia | Delayed leukemic onset | Inhibition of microenvironment interactions |

| Pulmonary Fibrosis | Attenuated fibrogenic effects | Modulation of transforming growth factor-beta |

Other Therapeutic Applications

Beyond neurobiology and cancer research, this compound has potential applications in metabolic disorders and other chronic conditions.

Notable Applications:

- Obesity Management: Preliminary studies suggest that CK1δ/ε inhibition may improve glucose homeostasis, indicating a role for this compound in obesity-related therapies .

- Inflammatory Diseases: Its effects on clock genes have been investigated concerning inflammatory bowel diseases like ulcerative colitis .

作用机制

PF 670462 通过选择性抑制酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 来发挥其作用。这些激酶磷酸化参与昼夜节律和细胞信号传导的各种蛋白质。 通过抑制这些激酶,PF 670462 可以调节这些蛋白质的活性,从而导致昼夜节律和细胞行为的改变 .

相似化合物的比较

PF 670462 在其对酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 的高选择性方面是独一无二的。类似的化合物包括:

IC261: 另一种酪蛋白激酶 1 抑制剂,但与 PF 670462 相比选择性较低。

D4476: 酪蛋白激酶 1 δ 的选择性抑制剂,但具有不同的化学性质和应用。

SR-3029: 酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 的双重抑制剂,类似于 PF 670462,但具有不同的效力和选择性特征 .

PF 670462 由于其高选择性和效力而脱颖而出,使其成为研究酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 及其在各种生物过程中的作用的宝贵工具。

生物活性

PF-670462 is a selective inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε), which has garnered attention for its potential therapeutic applications in various biological processes, particularly in neurodegenerative diseases and cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts by inhibiting CK1δ and CK1ε, which are serine/threonine kinases involved in various cellular processes, including circadian rhythm regulation, cell signaling, and apoptosis. The inhibition of these kinases has been shown to influence the phosphorylation of key proteins involved in these pathways.

Key Findings on Mechanism:

- Circadian Rhythm Modulation : this compound has been demonstrated to lengthen the circadian period in various models, including fibroblasts and mouse models with disrupted circadian rhythms. High doses resulted in significant alterations to the expression and localization of the PER2 protein, a crucial component of the circadian clock .

- Neuroprotective Effects : In studies involving Alzheimer's disease (AD) models, this compound treatment altered the expression of AD-related proteins and restored cognitive functions in 3xTg-AD mice. This suggests a protective role against neurodegenerative changes .

Biological Activity in Disease Models

This compound's biological activity has been investigated across multiple disease contexts, notably Alzheimer's disease and chronic lymphocytic leukemia (CLL).

Alzheimer's Disease

Research indicates that this compound can rescue hippocampal proteomic alterations associated with AD. The treatment led to:

- Restoration of Working Memory : Behavioral assessments showed improved memory function in treated mice.

- Altered Protein Expression : Proteomic analyses revealed upregulation of proteins involved in cytoskeletal organization and mitochondrial function .

Chronic Lymphocytic Leukemia (CLL)

In CLL models, this compound demonstrated:

- Inhibition of Tumor Growth : The compound delayed leukemia progression in Eµ-TCL1 transgenic mice.

- Disruption of Microenvironment Interactions : this compound inhibited chemotaxis towards key chemokines and stromal cells, reducing CLL cell migration and adhesion .

Data Tables

The following table summarizes key findings from studies on this compound's biological activity:

Case Studies

-

Case Study on Alzheimer's Disease :

- In a study by Webster et al. (2014), this compound was administered to 3xTg-AD mice. Results indicated significant changes in protein expression linked to AD pathology, including those involved in oxidative stress response and synaptic plasticity. Behavioral tests showed improvements in working memory tasks post-treatment .

- Case Study on CLL :

属性

CAS 编号 |

950912-80-8 |

|---|---|

分子式 |

C19H21ClFN5 |

分子量 |

373.9 g/mol |

IUPAC 名称 |

4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine;hydrochloride |

InChI |

InChI=1S/C19H20FN5.ClH/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15;/h6-12,15H,1-5H2,(H2,21,22,24);1H |

InChI 键 |

INGFJPJVSZXDEP-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl |

规范 SMILES |

C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PF-670462; PF 670462; PF670462; PF-670462 HCl; PF-670462 hydrochloride. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。